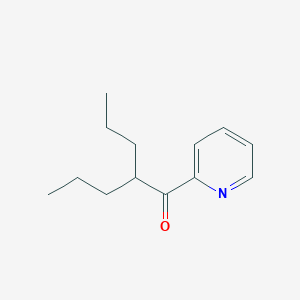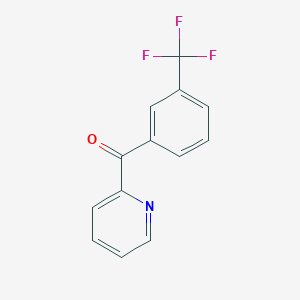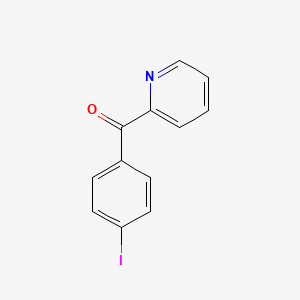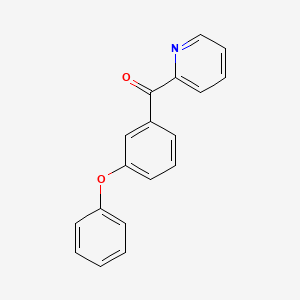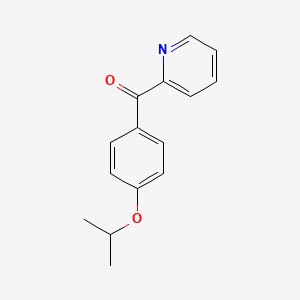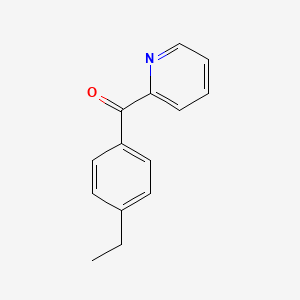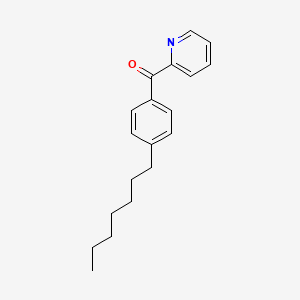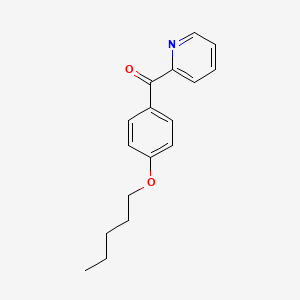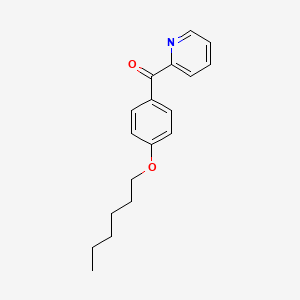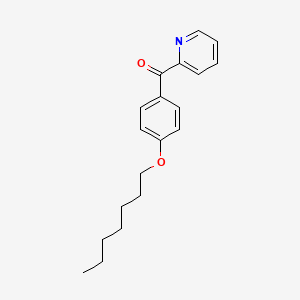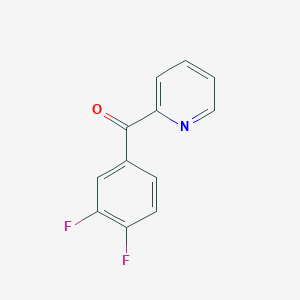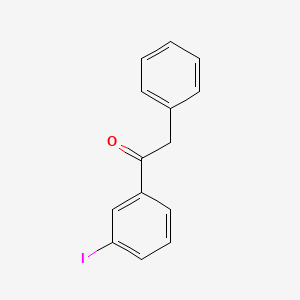
3'-Iodo-2-phenylacetophenone
Overview
Description
3’-Iodo-2-phenylacetophenone is an organic compound with the molecular formula C14H11IO. It is characterized by the presence of an iodine atom at the 3’ position and a phenyl group at the 2 position of the acetophenone structure. This compound is used in various chemical reactions and has applications in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-Iodo-2-phenylacetophenone can be synthesized through several methods. One common approach involves the iodination of 2-phenylacetophenone using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or acetic acid. The reaction conditions may vary, but temperatures around 100°C are commonly used .
Industrial Production Methods
Industrial production of 3’-Iodo-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Iodo-2-phenylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted phenylacetophenones.
Oxidation: Formation of phenylglyoxal or benzoic acid derivatives.
Reduction: Formation of phenylethanol derivatives.
Scientific Research Applications
3’-Iodo-2-phenylacetophenone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3’-Iodo-2-phenylacetophenone involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carbonyl group. The iodine atom can act as a leaving group in substitution reactions, while the carbonyl group can undergo nucleophilic addition or reduction. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Iodoacetophenone: Similar structure but with the iodine atom at the 2 position.
4-Iodoacetophenone: Iodine atom at the 4 position.
2-Phenylacetophenone: Lacks the iodine atom.
Uniqueness
3’-Iodo-2-phenylacetophenone is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective substitution reactions that are not possible with other isomers .
Properties
IUPAC Name |
1-(3-iodophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBDLODDSSGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642282 | |
| Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214900-27-3 | |
| Record name | 1-(3-Iodophenyl)-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
